2-(3-Ethoxyphenyl)thiophene
Description
2-(3-Ethoxyphenyl)thiophene is a thiophene derivative featuring a 3-ethoxyphenyl substituent attached to the thiophene ring. Thiophene-based compounds are widely studied for their diverse applications in pharmaceuticals, materials science, and industrial chemistry . The ethoxy moiety may modulate interactions with biological targets, such as enzymes or receptors, by altering electron density or hydrogen-bonding capacity.
Properties
Molecular Formula |
C12H12OS |
|---|---|
Molecular Weight |
204.29 g/mol |
IUPAC Name |
2-(3-ethoxyphenyl)thiophene |
InChI |
InChI=1S/C12H12OS/c1-2-13-11-6-3-5-10(9-11)12-7-4-8-14-12/h3-9H,2H2,1H3 |
InChI Key |
LGZQONKICPXUTG-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=CC(=C1)C2=CC=CS2 |
Origin of Product |
United States |
Comparison with Similar Compounds
Thiophene derivatives exhibit varied biological and physicochemical properties depending on substituents and heterocyclic modifications. Below is a detailed comparison with key analogs:
Substituent Effects on Bioactivity
Structural Insights :
- Electron-Withdrawing Groups (e.g., nitro): Nitrothiophenes (e.g., TP053) undergo reductive activation to release nitric oxide (NO), a mechanism critical for antimycobacterial activity .
Heterocycle Comparisons
- Thiophene vs. Thiazole/Pyrazole : In BCATm inhibitors, thiophene analogs retained enzymatic potency, while thiazole and pyrazole derivatives showed reduced activity due to unfavorable steric or electronic effects .
- Thiophene vs. Furan/Imidazole : Thiophene’s sulfur atom enhances aromatic stability compared to furan, while imidazole’s basicity limits compatibility in certain catalytic systems .
Physicochemical Properties
| Property | This compound (Predicted) | 5-Nitrothiophene | 2,2'-Bithiophene |
|---|---|---|---|
| LogP (Lipophilicity) | ~3.5 (moderate) | ~1.8 (polar) | ~2.9 |
| Solubility | Moderate in organic solvents | Low | Low |
| Thermal Stability | High | Moderate | High |
Notes:
- The ethoxy group in this compound may enhance aqueous solubility compared to nonpolar analogs like 2,2'-bithiophene.
- Nitrothiophenes exhibit polar characteristics due to the nitro group, limiting membrane permeability .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
